molecular formula C9H11N3 B3026831 (1-Methyl-1H-indazol-4-YL)methanamine CAS No. 1144044-68-7

(1-Methyl-1H-indazol-4-YL)methanamine

Cat. No. B3026831
M. Wt: 161.20
InChI Key: PHNWDOCBKIJZPF-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-indazol-4-YL)methanamine” is a chemical compound with the CAS Number: 1144044-68-7 . It has a molecular weight of 161.21 . The compound is stored at a temperature of 4 degrees and is in the form of oil .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which “(1-Methyl-1H-indazol-4-YL)methanamine” is a part of, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “(1-Methyl-1H-indazol-4-YL)methanamine” is 1S/C9H11N3/c1-12-9-4-2-3-7 (5-10)8 (9)6-11-12/h2-4,6H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-indazol-4-YL)methanamine” is an oil-like substance stored at a temperature of 4 degrees .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds, such as N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, involve 1,3-dipolar cycloaddition reactions and are established by NMR spectroscopy and MS data (Aouine, El Hallaoui, & Alami, 2014).
  • Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, characterized using techniques like FT-IR, DSC, and NMR (Shimoga, Shin, & Kim, 2018).

Antimicrobial Activities

  • Some derivatives, such as [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have been evaluated for their in vitro antibacterial and antifungal activities, showing moderate to very good activities (Thomas, Adhikari, & Shetty, 2010).

Catalytic Applications

  • Compounds like (4-Phenylquinazolin-2-yl)methanamine have been used in the efficient transfer hydrogenation reactions with ruthenium complexes, achieving high conversions and TOF values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Potential Anticancer Leads

  • A library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized, showing potent growth inhibitory action against cancer cell lines (Panathur et al., 2013).

Molecular Imaging and Photocytotoxicity

  • Iron(III) complexes with ligands like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been used in cellular imaging and photocytotoxicity studies in red light, showing apoptosis and generation of reactive oxygen species (Basu et al., 2014).

Synthesis of Novel Compounds

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(1-methylindazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNWDOCBKIJZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295742
Record name 1-Methyl-1H-indazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indazol-4-YL)methanamine

CAS RN

1144044-68-7
Record name 1-Methyl-1H-indazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1144044-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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